2,4,6-Trimethoxystyrene
Description
2,4,6-Trimethoxystyrene (C${11}$H${14}$O${3}$) is a styrene derivative characterized by methoxy (-OCH${3}$) groups at the 2-, 4-, and 6-positions of the benzene ring. It is a naturally occurring compound identified as a major component (20.7%) in the leaf essential oil of Eugenia confusa, a plant native to Abaco Island, Bahamas, alongside 1,3,5-trimethoxybenzene (74.0%) . While its biological activities remain understudied, its structural analogs, such as 2,4,5- and 3,4,5-trimethoxystyrene, exhibit significant insecticidal, antinociceptive, and anticancer properties, highlighting the importance of methoxy group positioning in bioactivity .
Properties
CAS No. |
40243-91-2 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-ethenyl-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H14O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h5-7H,1H2,2-4H3 |
InChI Key |
CORMBJOFDGICKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C)OC |
Origin of Product |
United States |
Preparation Methods
2,4,6-Trimethoxystyrene can be synthesized through several methods. One common approach involves the hydrodistillation of leaf oil from Eugenia confusa, where it is found as a major component . Another method involves the polymerization of 3,4,5-trimethoxystyrene using cyanomethyl dodecyl trithiocarbonate as the chain transfer agent .
Chemical Reactions Analysis
2,4,6-Trimethoxystyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different methoxy-substituted phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy groups direct the incoming substituents to the ortho and para positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
2,4,6-Trimethoxystyrene has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxystyrene involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals through electron transfer and hydrogen-atom transfer mechanisms . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4,5-Trimethoxystyrene
Structural and Functional Differences
- Methoxy Substitution : Positions 2, 4, and 5 on the benzene ring.
- Natural Occurrence: Abundant in Peperomia pellucida (Brazil, Philippines) and Duguetia species (Annonaceae), where it constitutes 16.1–31.35% of essential oils .
- Key Activities: Insecticidal: Effective against Spodoptera frugiperda (fall armyworm) and stored grain pests (Sitophilus zeamais, Zabrotes subfasciatus), with toxicity comparable to deltamethrin-based insecticides . Plant Defense: Upregulated in P. pellucida during colonization by Enterobacter asburiae, suggesting a role in microbial resistance . Antinociceptive: Mediated via adenosinergic and opioidergic pathways in Duguetia furfuracea essential oil .
- Biosynthesis : Derived from L-phenylalanine through deamination, oxidation, O-methylation, and decarboxylation, culminating in photochemical [2+2] cycloaddition to form pellucidin A, a dimeric defense metabolite .
- Retention Index (RI) : Discrepancies exist between calculated RI (1566) and library values (1621, DB-1 column), with reported RIs ranging from 1551–1565 .
Table 1: Comparative Bioactivity of Trimethoxystyrene Derivatives
3,4,5-Trimethoxystyrene
Structural and Functional Differences
- Methoxy Substitution : Positions 3, 4, and 5 on the benzene ring.
- Applications :
- Medicinal Chemistry : Central to thiophene and benzo[b]thiophene analogs of combretastatin A-4, a tubulin-binding anticancer agent. These compounds inhibit microtubule polymerization, though with slightly reduced potency compared to combretastatin A-4 .
- Structure-Activity Relationship : The 3,4,5-trimethoxy pattern enhances binding to tubulin’s colchicine site, a feature critical for anticancer activity .
Table 2: Physicochemical and Functional Comparison
Other Structural Analogs
2,4,6-Trimethylstyrene
Biological Activity
2,4,6-Trimethoxystyrene (TMS) is a phenolic compound with significant biological activities that have garnered attention in various fields of research, including pharmacology and agriculture. This article explores its antimicrobial properties, cytotoxic effects, and potential applications based on recent studies.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Structure : TMS features three methoxy groups attached to a styrene backbone, which contributes to its unique biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TMS, particularly its effectiveness against various pathogens.
In Vitro Studies
-
Essential Oil from Croton pluriglandulosus :
- TMS was identified as one of the active compounds in the essential oil extracted from Croton pluriglandulosus.
- The oil exhibited antifungal activity against Candida krusei and Candida parapsilosis, inhibiting 89.3% and 80.7% of planktonic cell growth respectively at a concentration of 50 μg/mL .
- Mechanisms of action included membrane damage and induction of apoptosis in fungal cells, as observed via scanning electron microscopy (SEM) and fluorescence assays .
- Penicillium Species :
Cytotoxic Effects
TMS has been studied for its cytotoxic effects on cancer cell lines:
- Cytotoxicity Testing :
- In studies involving human breast adenocarcinoma cell lines (MDA-MB-231 and MCF-7), TMS exhibited selective cytotoxicity, with IC50 values indicating significant inhibition of cancer cell proliferation .
- The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity, suggesting its potential as an anticancer agent.
Comparative Biological Activity Table
| Biological Activity | Test Organism/Cell Line | Concentration | Effectiveness |
|---|---|---|---|
| Antifungal | C. krusei | 50 μg/mL | 89.3% growth inhibition |
| Antifungal | C. parapsilosis | 50 μg/mL | 80.7% growth inhibition |
| Bacteriostatic | S. aureus | Variable | Bacteriostatic effect observed |
| Cytotoxic | MDA-MB-231 | Variable | Significant inhibition (IC50 values reported) |
The biological activities of TMS are attributed to several mechanisms:
- Membrane Disruption : Studies using SEM demonstrated that TMS causes significant morphological changes in microbial cells, leading to membrane integrity loss.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation pathways.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
- Croton pluriglandulosus Essential Oil Study :
- Penicillium Species Analysis :
Q & A
Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C) be employed to study the biosynthetic pathways of this compound in plants?
- Isotopic tracing with precursors like enables tracking of phenylpropanoid-derived metabolites. For instance, labeled precursors are incorporated into intermediates such as 2,4,6-trimethoxycinnamic acid, followed by decarboxylation to yield this compound. GC-MS analysis of and ion peaks quantifies isotopic enrichment .
Q. What analytical techniques are essential for purity assessment and structural confirmation of this compound?
- High-resolution mass spectrometry (HRMS) and retention index (RI) matching using DB-5 or equivalent capillary columns are standard. Discrepancies between experimental and library RIs (e.g., due to column type) must be reconciled with published values . Purity is validated via HPLC with UV detection at 254 nm, coupled with integration of methoxy proton signals .
Advanced Research Questions
Q. How do microbial symbionts (e.g., Enterobacter asburiae) influence the production of this compound in host plants?
- Inoculation experiments with E. asburiae significantly alter phenylpropanoid biosynthesis. For example, symbiotic colonization reduces sesquiterpene hydrocarbons (e.g., ishwarane) while increasing this compound by ~20% at 30 days post-inoculation (dpi). Multivariate analysis (PCA) of volatile profiles distinguishes treated vs. control samples, with this compound contributing most to variance () .
Q. What mechanistic insights explain the insecticidal activity of this compound against pests like Spodoptera frugiperda?
- Bioassays using diet-incorporated this compound show dose-dependent mortality, with values of 124 µg/mL and of 38.5 hours. Comparative studies with α-asarone reveal superior efficacy of this compound, likely due to its electrophilic methoxy groups disrupting insect cytochrome P450 detoxification pathways. Synergistic effects are absent in binary mixtures .
Q. How can contradictory retention index (RI) data for this compound across studies be resolved methodologically?
- RI discrepancies arise from column phase differences (e.g., DB-1 vs. DB-5). Standardization involves calibrating RIs using homologous n-alkanes and cross-referencing with studies using identical GC parameters. For example, a DB-5 column yields an RI of ~1565 for this compound, aligning with prior reports .
Q. What experimental designs are optimal for studying the ecological roles of this compound in plant defense?
- Field trials with herbivore exclusion zones and controlled microbe inoculation (e.g., Klebsiella variicola) quantify compound accumulation via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Time-series sampling at 7, 15, and 30 dpi captures dynamic changes in phenylpropanoid levels, validated by ANOVA and post-hoc tests (e.g., Bonferroni) .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound yields across extraction protocols?
- Reproducibility requires strict adherence to solvent polarity (e.g., dichloromethane for non-polar fractions) and tissue pretreatment (freeze-drying vs. fresh). Quantify yields as µg/g dry weight and report extraction efficiency using internal standards (e.g., deuterated analogs) .
Q. What statistical methods are recommended for interpreting multi-omics data involving this compound?
- Principal component analysis (PCA) and hierarchical clustering (HCA) differentiate treatment groups based on metabolite profiles. For time-course data, mixed-effects models account for biological replicates and temporal autocorrelation. Open-source tools like MetaboAnalyst 5.0 streamline analysis .
Experimental Best Practices
Q. How can isotopic labeling studies be optimized to minimize background noise in this compound biosynthesis research?
Q. What safety protocols are critical when handling nitro derivatives of this compound (e.g., β-nitro-3,4,5-trimethoxystyrene)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
